2-tert-butyl-1-[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole
Description
2-tert-butyl-1-[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core, a tert-butyl group, and a fluoropyrimidine moiety
Properties
IUPAC Name |
2-tert-butyl-1-[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5/c1-18(2,3)16-22-14-6-4-5-7-15(14)24(16)13-10-23(11-13)17-20-8-12(19)9-21-17/h4-9,13H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNLRXFAPIVTTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=CC=CC=C2N1C3CN(C3)C4=NC=C(C=N4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-1-[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multiple steps, starting with the preparation of the benzodiazole core. This can be achieved through cyclization reactions involving ortho-diamines and carboxylic acids or their derivatives. The azetidine ring can be introduced via nucleophilic substitution reactions, where a suitable azetidine precursor reacts with the benzodiazole intermediate. The fluoropyrimidine moiety is then attached using palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. Key considerations would include the availability and cost of starting materials, reaction yields, and the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-1-[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzodiazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts for cross-coupling reactions, halogenated solvents for nucleophilic substitutions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-tert-butyl-1-[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluoropyrimidine moiety can enhance binding affinity and specificity, while the azetidine ring may improve the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Share a similar heterocyclic structure and are known for their broad biological activities.
Imidazole Derivatives: Possess a five-membered ring with nitrogen atoms, used in various therapeutic applications.
Pyrimidine Derivatives: Contain a six-membered ring with nitrogen atoms, commonly found in nucleic acids and pharmaceuticals.
Uniqueness
2-tert-butyl-1-[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole is unique due to its combination of structural features, including the benzodiazole core, azetidine ring, and fluoropyrimidine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
